6-Hydroxy-5-methoxy-1-indanone
Overview
Description
6-Hydroxy-5-methoxy-1-indanone is a chemical compound with the linear formula C10H10O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 1-indanones, including 6-Hydroxy-5-methoxy-1-indanone, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . For instance, C5- and C6-alkoxy and benzyloxy-substituted 1-indanones have been synthesized by the alkylation reaction of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-5-methoxy-1-indanone is characterized by a linear formula of C10H10O3 . Its molecular weight is 178.189 .Chemical Reactions Analysis
The chemical reactions involving 1-indanones have been extensively studied . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Physical And Chemical Properties Analysis
6-Hydroxy-5-methoxy-1-indanone has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 46.5 Ų .Scientific Research Applications
Energetic Characterization in Biomass Degradation
A study on indanone derivatives, including compounds similar to 6-Hydroxy-5-methoxy-1-indanone, revealed their potential in biomass degradation. These compounds were analyzed using calorimetric techniques and computational methods, leading to insights about their molecular structures and energetic effects (Silva, Lima, & Ribeiro da Silva, 2018).
Potential in Neurological Treatment
Methoxy substituted indanone derivatives have been studied for their potential in treating neurological conditions. These compounds exhibit affinity for A1 and A2A receptors, suggesting a promising avenue for the development of novel antagonists (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).
Applications in Alzheimer's Disease
A series of 6-methoxy indanone derivatives, similar to 6-Hydroxy-5-methoxy-1-indanone, were synthesized and evaluated as potential probes for β-amyloid plaque imaging in Alzheimer's disease. Some derivatives showed high binding affinities, suggesting their use in detecting β-amyloid plaques in vivo (Nan, Gan, Wang, Qiao, Wang, & Zhou, 2016).
Photorelease Studies
Research on the photorelease of HCl from o-methylphenacyl chloride identified 6-Methyl-1-indanone as a product, demonstrating the relevance of indanone derivatives in photochemical studies (Pelliccioli, Klán, Zabadal, & Wirz, 2001).
Synthesis Applications
The synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone from 5-chloro-1-indanone shows the chemical versatility and potential applications of indanone derivatives in various synthetic processes (Fan, 2009).
Safety And Hazards
Future Directions
The future directions of 1-indanones, including 6-Hydroxy-5-methoxy-1-indanone, are promising. They have been widely used in medicine, agriculture, and natural product synthesis . Their potential applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment, which inhibit HCV replication, are being explored .
properties
IUPAC Name |
6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMSMHGLKFCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283405 | |
Record name | 6-hydroxy-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-methoxy-1-indanone | |
CAS RN |
90843-62-2 | |
Record name | 90843-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-hydroxy-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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